molecular formula C39H65BrN2 B12571440 4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-docosylpyridin-1-ium bromide CAS No. 198705-96-3

4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-docosylpyridin-1-ium bromide

Cat. No.: B12571440
CAS No.: 198705-96-3
M. Wt: 641.8 g/mol
InChI Key: BJUPACXALCTLKF-UHFFFAOYSA-M
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Description

4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-docosylpyridin-1-ium bromide is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a pyridinium ion, a long alkyl chain, and a diethylamino group, which contribute to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-docosylpyridin-1-ium bromide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Pyridinium Ion: The starting material, 4-(Diethylamino)benzaldehyde, undergoes a condensation reaction with pyridine to form the corresponding pyridinium salt.

    Alkylation: The pyridinium salt is then subjected to alkylation using a long-chain alkyl bromide, such as docosyl bromide, under basic conditions to introduce the docosyl group.

    Final Product Formation: The final step involves the addition of bromide ions to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-docosylpyridin-1-ium bromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using halide salts in polar solvents like acetone or ethanol.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced compounds with modified electronic properties.

    Substitution: Halide-substituted derivatives with different halogen atoms.

Scientific Research Applications

4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-docosylpyridin-1-ium bromide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.

    Industry: Utilized in the development of advanced materials, such as surfactants and liquid crystals.

Mechanism of Action

The mechanism of action of 4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-docosylpyridin-1-ium bromide involves its interaction with specific molecular targets. The compound’s pyridinium ion can interact with negatively charged biomolecules, while the long alkyl chain enhances its membrane permeability. These interactions can lead to various biological effects, such as disruption of microbial cell membranes or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-(2-hydroxyethyl)pyridinium bromide
  • 4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-(2-methoxyethyl)pyridinium bromide

Uniqueness

4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-docosylpyridin-1-ium bromide is unique due to its long alkyl chain, which imparts distinct physicochemical properties

Properties

CAS No.

198705-96-3

Molecular Formula

C39H65BrN2

Molecular Weight

641.8 g/mol

IUPAC Name

4-[2-(1-docosylpyridin-1-ium-4-yl)ethenyl]-N,N-diethylaniline;bromide

InChI

InChI=1S/C39H65N2.BrH/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-34-40-35-32-38(33-36-40)27-26-37-28-30-39(31-29-37)41(5-2)6-3;/h26-33,35-36H,4-25,34H2,1-3H3;1H/q+1;/p-1

InChI Key

BJUPACXALCTLKF-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(CC)CC.[Br-]

Origin of Product

United States

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